Cyclic Hexamer vs. Linear Dimer: Molecular Architecture Dictates Polymerisation Outcome
When heated to 400 °C for 48 h in an autoclave, dodecamethylcyclohexasilane (Si₆Me₁₂) undergoes ring‑opening polymerisation to yield a viscous liquid that can be drawn into fibres and subsequently converted to superfine β‑SiC particles (30–70 Å) with a tensile strength of ~300 kg mm⁻² after heat treatment at 1300 °C [1]. In contrast, the linear analogue hexamethyldisilane (Si₂Me₆) does not undergo analogous polymerisation to a processable fibre precursor under the same conditions; its pyrolysis leads to different volatile‑silicon fragments and does not yield the same cohesive fibre morphology [2]. The cyclic nature of the hexamer is therefore essential for achieving a continuous, mechanically robust SiC fibre.
| Evidence Dimension | Thermal polymerisation to SiC fibre precursor |
|---|---|
| Target Compound Data | Viscous polymer after 400 °C / 48 h; SiC fibre tensile strength ~300 kg mm⁻² (1300 °C heat‑treatment) |
| Comparator Or Baseline | Hexamethyldisilane (Si₂Me₆) – does not polymerise into a processable fibre precursor under identical conditions |
| Quantified Difference | Target compound yields drawable fibre; linear dimer does not |
| Conditions | Thermal treatment at 400 °C for 48 h in an autoclave, followed by spinning and vacuum heat‑treatment up to 1300 °C |
Why This Matters
This difference is critical for manufacturers of SiC fibres or composite materials, as it determines whether a precursor can be processed into continuous, high‑strength fibres.
- [1] Yajima, S., Hayashi, J., & Omori, M. (1976). Silicon Carbide Fiber Made by Thermal Decomposition of Organosilicon Polymer. Journal of the Japan Society of Powder and Powder Metallurgy, 23(1), 7–10. View Source
- [2] Chiu, H.‑T., & Lee, S.‑F. (1991). Deposition of silicon carbide thin films from dodecamethylcyclohexasilane. Journal of Materials Science Letters, 10(22), 1323–1325. View Source
